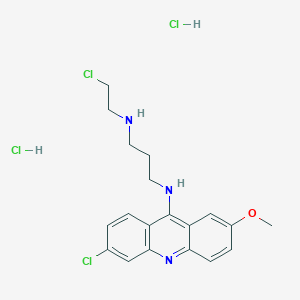

Acridine Mutagen ICR 191

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a model acridine mutagen with well-established biophysical properties and mutagenic activity . This compound is primarily used in scientific research due to its ability to interact with DNA and induce mutations.

Applications De Recherche Scientifique

6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Acridine Mutagen ICR 191, also known as Icr-191 dihydrochloride or 6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride, primarily targets DNA . It is a frameshift mutagenic standard for the Ames test in Salmonella and E. coli . The compound induces permanent changes in the DNA sequence, which may result in a heritable change in the characteristics of living systems .

Mode of Action

ICR-191 interacts with its target, DNA, through a process known as intercalation . This compound, having a three-ring structure, intercalates into DNA and also exhibits mustard-like alkylating properties . Intercalation refers to the insertion of molecules between the planar bases of DNA. This results in distortions in the DNA helix, causing single-nucleotide pair insertions and deletions .

Biochemical Pathways

The primary biochemical pathway affected by ICR-191 involves the mutation of the hprt locus . This mutation is brought about by the intercalation and subsequent distortion of the DNA helix. The compound’s interaction with DNA can lead to base substitutions, predominantly targeted to guanines .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The primary result of ICR-191’s action is the induction of mutations . Specifically, it causes base substitutions, predominantly targeted to guanines . This can lead to the creation of mutants at the hprt locus . The compound’s mutagenic activity has been well-established through tests such as the Ames mutagenicity test .

Action Environment

The action, efficacy, and stability of ICR-191 can be influenced by various environmental factors. For instance, the presence of other compounds, such as platinum nanoparticles, can modulate ICR-191’s biological activity . Additionally, the compound’s mutagenic effects can be attenuated by the mutagen interceptor chlorophyllin

Méthodes De Préparation

The synthesis of 6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride involves the reaction of 6-chloro-2-methoxyacridine with 3-(2-chloroethylamino)propylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified and converted to its dihydrochloride salt form . Industrial production methods are similar but are scaled up to accommodate larger quantities.

Analyse Des Réactions Chimiques

6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine compounds .

Comparaison Avec Des Composés Similaires

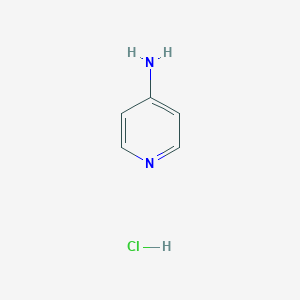

6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride is unique due to its specific chemical structure and mutagenic activity. Similar compounds include:

9-aminoacridine: Another acridine derivative used in mutagenicity studies.

2-aminoanthracene: A polycyclic aromatic hydrocarbon with mutagenic properties.

Mitomycin C: An antineoplastic agent that also induces DNA cross-linking and mutations.

Compared to these compounds, 6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride is particularly useful in studying frameshift mutations due to its specific interaction with DNA .

Propriétés

Numéro CAS |

17070-45-0 |

|---|---|

Formule moléculaire |

C19H22Cl3N3O |

Poids moléculaire |

414.8 g/mol |

Nom IUPAC |

N-(2-chloroethyl)-N'-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C19H21Cl2N3O.ClH/c1-25-14-4-6-17-16(12-14)19(23-9-2-8-22-10-7-20)15-5-3-13(21)11-18(15)24-17;/h3-6,11-12,22H,2,7-10H2,1H3,(H,23,24);1H |

Clé InChI |

PQVLERLLNMDETJ-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl.Cl.Cl |

SMILES canonique |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl.Cl |

melting_point |

520 to 523 °F (decomposes) (NTP, 1992) |

| 17070-45-0 | |

Description physique |

Icr 191 appears as yellow crystalline or chunky solid. (NTP, 1992) |

Pictogrammes |

Acute Toxic; Health Hazard |

Numéros CAS associés |

17070-45-0 (di-hydrochloride) |

Synonymes |

2-chloro-6-methoxy-9-(3-(2-chloroethyl)aminopropylamino)acridine acridine half-mustard acridine half-mustard, dihydrochloride ICR-191 |

Origine du produit |

United States |

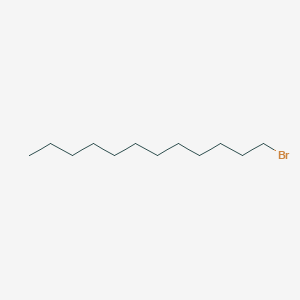

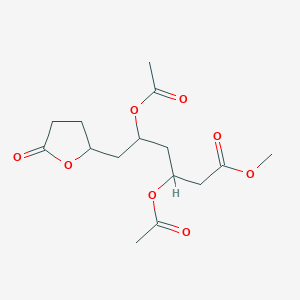

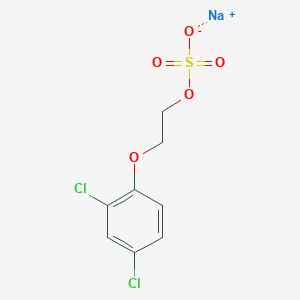

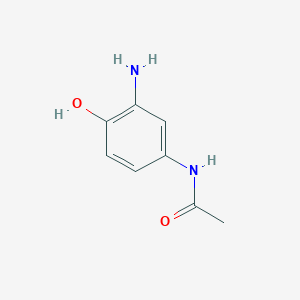

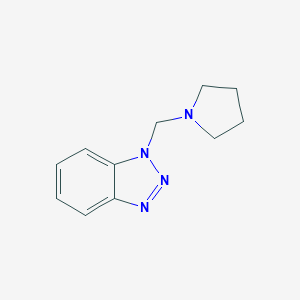

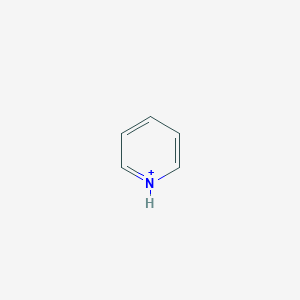

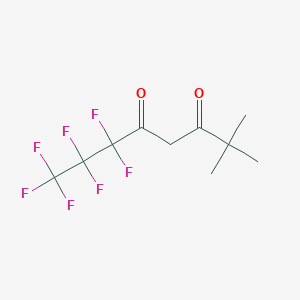

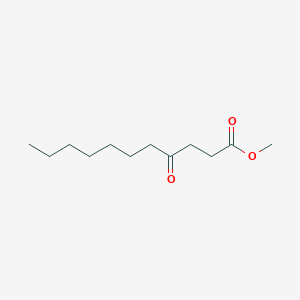

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

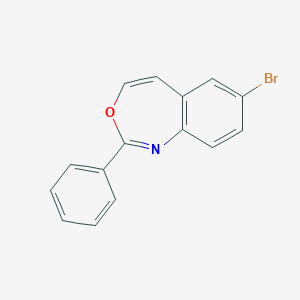

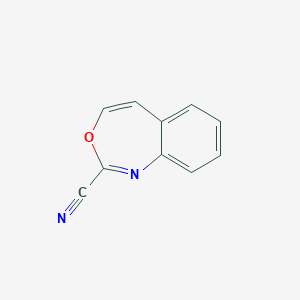

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for ICR-191 dihydrochloride's mutagenic effects?

A: ICR-191 dihydrochloride primarily exerts its mutagenic effects by forming adducts at the N7 position of guanine bases in DNA. [, ] This bulky adduct can disrupt the normal base pairing during DNA replication, leading to mutations.

Q2: What types of mutations are predominantly induced by ICR-191 dihydrochloride?

A: Studies utilizing M13 replicative form DNA have revealed that ICR-191 dihydrochloride induces both base substitutions and frameshift mutations. [] Notably, a majority of the observed base substitutions are G·C to A·T transitions. [, ] This suggests that the N7-adducted guanine primarily mispairs with thymine during DNA replication.

Q3: How does the pH of the surrounding environment influence the mutagenic specificity of ICR-191 dihydrochloride?

A: Interestingly, the specific type of mutation induced by ICR-191 dihydrochloride can be influenced by pH. Research indicates that incubating ICR-191-treated DNA at a higher pH (10.5) leads to a shift in the mutation profile. [] Under these conditions, G to T transversions become more prevalent than G to A transitions. [] This suggests that the deprotonation of the guanine imidazole ring at higher pH might interfere with the proposed N7-adducted guanine:thymine mispairing mechanism.

Q4: Can the interaction of ICR-191 dihydrochloride with DNA be influenced by other molecules?

A: Yes, studies have explored the use of molecules like chlorophyllin to potentially mitigate the DNA-damaging effects of ICR-191 dihydrochloride. [] While further research is needed, this highlights the possibility of modulating the interaction between ICR-191 dihydrochloride and DNA through the introduction of other molecules.

Q5: Beyond its mutagenic effects, has ICR-191 dihydrochloride been investigated in any other contexts?

A: While primarily recognized for its mutagenic properties, research has also explored the interaction of ICR-191 dihydrochloride with silver nanoparticles functionalized with different coatings. [] This study observed that the surface functionalization of the nanoparticles influenced their interaction with ICR-191 dihydrochloride, potentially impacting its toxicity. [] This highlights the diverse areas where understanding the behavior and interactions of ICR-191 dihydrochloride can be relevant.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine](/img/structure/B92322.png)